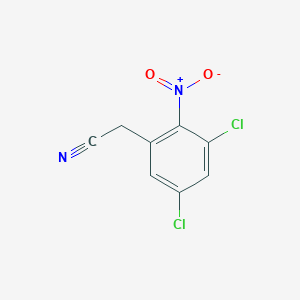
2-(3,5-Dichloro-2-nitrophenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dichloro-2-nitrophenyl)acetonitrile is an organic compound with the molecular formula C8H4Cl2N2O2 and a molecular weight of 231.036 g/mol . This compound is characterized by the presence of two chlorine atoms, a nitro group, and a nitrile group attached to a phenyl ring. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichloro-2-nitrophenyl)acetonitrile typically involves the nitration of 3,5-dichlorobenzonitrile. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the ortho position relative to the nitrile group . The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, concentration, and reaction time. The product is then purified through recrystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichloro-2-nitrophenyl)acetonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, alkoxides in the presence of a base or under acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-(3,5-Dichloro-2-aminophenyl)acetonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, although specific products depend on the oxidizing agent and conditions used.
Scientific Research Applications
2-(3,5-Dichloro-2-nitrophenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-(3,5-Dichloro-2-nitrophenyl)acetonitrile depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of the nitro and nitrile groups can facilitate interactions with specific amino acid residues in the enzyme’s active site, leading to inhibition of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dichlorophenyl)acetonitrile
- 2-(3,5-Dichloro-4-nitrophenyl)acetonitrile
- 2-(3,5-Dichloro-2-aminophenyl)acetonitrile
Uniqueness
2-(3,5-Dichloro-2-nitrophenyl)acetonitrile is unique due to the presence of both nitro and nitrile groups on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. The nitro group enhances its electron-withdrawing properties, making it a valuable intermediate in various synthetic pathways .
Properties
CAS No. |
105003-89-2 |
|---|---|
Molecular Formula |
C8H4Cl2N2O2 |
Molecular Weight |
231.03 g/mol |
IUPAC Name |
2-(3,5-dichloro-2-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C8H4Cl2N2O2/c9-6-3-5(1-2-11)8(12(13)14)7(10)4-6/h3-4H,1H2 |
InChI Key |
YOKGVJFZYWYOJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CC#N)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B12445362.png)
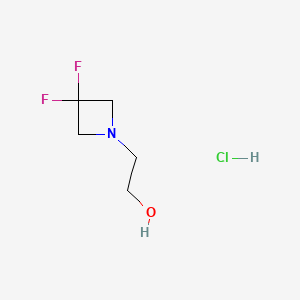

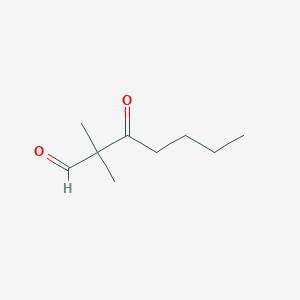

![N-[(4-chlorophenyl)methyl]adamantane-1-carboxamide](/img/structure/B12445397.png)
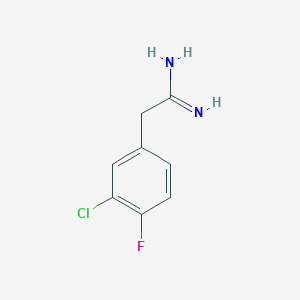

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B12445411.png)

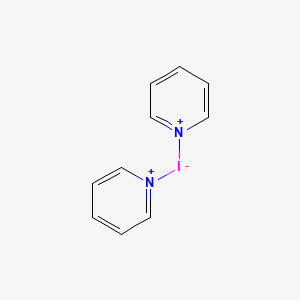
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(2-phenoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12445431.png)
![2-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B12445435.png)
![N-[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12445447.png)
